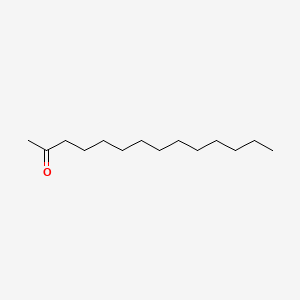

2-Tetradecanone

描述

, also known as tetradecan-2-one, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been primarily detected in saliva. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in alcoholic beverages and fats and oils. This makes a potential biomarker for the consumption of these food products.

Structure

3D Structure

属性

IUPAC Name |

tetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQLVOYRGNFGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177999 | |

| Record name | Tetradecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 35.5 deg C; [ChemSampCo MSDS], Solid | |

| Record name | 2-Tetradecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Tetradecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

279.00 to 280.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Tetradecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2345-27-9 | |

| Record name | 2-Tetradecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecyl methyl ketone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XQM5Y5KKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Tetradecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33 - 34 °C | |

| Record name | 2-Tetradecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Scent of Communication: A Technical Guide to 2-Tetradecanone in the Insect World

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecanone, a methyl ketone with the chemical formula C₁₄H₂₈O, is a naturally occurring semiochemical that plays a vital role in the chemical communication systems of various insect species. Found in sources ranging from the defensive secretions of ants to the sex pheromones of beetles, this compound is a subject of growing interest for its potential applications in pest management and the development of novel pharmaceuticals. This in-depth technical guide explores the natural sources of this compound in insects, presenting quantitative data, detailing experimental protocols for its analysis, and visualizing the biochemical pathways involved in its synthesis. Understanding the natural roles and production of this compound can provide valuable insights for researchers in chemical ecology and drug development.

Natural Occurrence of this compound in Insects

This compound has been identified in a limited number of insect species, where it serves diverse functions, primarily as a pheromone. The following table summarizes the known occurrences and roles of this compound in the insect kingdom. While its presence has been confirmed in several species, comprehensive quantitative data on its concentration and emission rates remain relatively scarce in published literature.

| Insect Order | Family | Species | Gland/Source | Function | Quantitative Data |

| Coleoptera | Scarabaeidae | Hoplia equina | Pheromone Gland | Female Sex Pheromone | Not specified in absolute terms. Identified as the primary active component in female airborne volatiles. |

Biosynthesis of this compound in Insects

The biosynthesis of methyl ketones, including this compound, in insects is believed to originate from fatty acid metabolism. The proposed pathway involves the modification of fatty acyl-CoA precursors. While the complete enzymatic cascade for this compound has not been elucidated in a specific insect species, a general pathway for methyl ketone formation has been inferred from studies on various organisms, including insects and plants.

The process begins with a C16 fatty acyl-CoA, which undergoes oxidation to form a β-ketoacyl-CoA. This intermediate is then hydrolyzed by a thioesterase to release a β-keto acid. Finally, a decarboxylase acts on the β-keto acid to produce the C15 methyl ketone, this compound, and carbon dioxide.

Experimental Protocols

The identification and quantification of this compound in insects require meticulous sample preparation and sophisticated analytical techniques. The two primary methods for extracting and analyzing this semiochemical are solvent extraction of glands or cuticular lipids and solid-phase microextraction (SPME) of volatiles, both typically followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Protocol 1: Solvent Extraction of Glands/Cuticular Lipids

This method is suitable for analyzing less volatile compounds present in specific glands or on the insect's cuticle.

Workflow:

2-Tetradecanone as a Semiochemical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tetradecanone, a saturated methyl ketone, is a naturally occurring volatile organic compound found in a variety of organisms, from plants to insects and even mammals. Its role as a semiochemical—a chemical involved in communication—is multifaceted, acting as a pheromone, allomone, and kairomone in different ecological contexts. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as a semiochemical, with a focus on its quantitative effects, the experimental protocols used to elucidate its function, and the underlying biological pathways involved in its perception and biosynthesis. This document is intended to serve as a valuable resource for researchers in chemical ecology, entomology, and drug development exploring the potential applications of this versatile compound.

Introduction to this compound

This compound (C₁₄H₂₈O) is a waxy solid at room temperature with a faint, fatty, or waxy odor.[1] It has been identified as a component of the volatile emissions of various plants, including wild tomato species like Solanum habrochaites, where it plays a role in defense against herbivores.[2][3] It is also found in the secretions of insects and the preen gland of birds.[] The diverse occurrence of this compound hints at its broad significance in chemical communication across different taxa.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₈O | [1] |

| Molecular Weight | 212.38 g/mol | [1] |

| CAS Number | 2345-27-9 | [1] |

| Melting Point | 33-35.5 °C | [1] |

| Boiling Point | 279-280 °C | [5] |

| Appearance | Colorless crystalline solid | [5] |

Semiochemical Functions of this compound

Semiochemicals are broadly categorized based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals). Allelochemicals are further divided into allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both). This compound exhibits activities across these categories.

Allomonal Activity: Repellency

One of the most well-documented roles of this compound and related methyl ketones is their function as allomones, specifically as repellents against various arthropods. This property is particularly evident in plants that produce these compounds to deter herbivores.

Table 2: Repellent Effects of Methyl Ketones on Arthropods

| Organism | Compound | Concentration | Repellency (%) | Bioassay Method | Reference(s) |

| Amblyomma americanum (Lone Star Tick) | 2-Tridecanone | 8% | 87% at 12h | Two-choice filter paper assay | |

| Dermacentor variabilis (American Dog Tick) | 2-Tridecanone | 8% | 72% at 15h | Two-choice filter paper assay | |

| Aedes aegypti (Yellow Fever Mosquito) | Tetradecanoic Acid* | 5.0 mg/cm² | 100% protection up to 60 min | Human-bait technique | [6] |

Note: Data for tetradecanoic acid is included as a structurally related compound demonstrating repellency against a key vector species.

Pheromonal Activity: Aggregation

While specific data on this compound as a primary sex pheromone is limited, related methyl ketones have been identified as components of aggregation pheromones in several insect species, particularly within the genus Drosophila. These pheromones attract both males and females to a specific location for mating and resource utilization.

Table 3: Methyl Ketones as Components of Aggregation Pheromones in Drosophila

| Species | Compound(s) | Source | Behavioral Response | Reference(s) |

| Drosophila hydei | 2-Tridecanone, 2-Pentadecanone | Mature males | Attraction of both sexes | |

| Drosophila busckii | 2-Pentadecanone, (S)-2-Pentadecyl acetate | Mature males | Attraction of both sexes | |

| Drosophila mulleri | (S)-(+)-2-Tridecyl acetate, (Z)-10-Heptadecen-2-one | Mature males | Attraction of both sexes | [7] |

Kairomonal Activity: Predator Attraction

Kairomones are semiochemicals that are emitted by one species and benefit a receiver of a different species. For example, a pheromone released by a prey species could be used by a predator to locate it. While direct evidence for this compound acting as a kairomone is scarce, it is plausible that predators of insects that use methyl ketones as pheromones could evolve to detect these compounds. Research has shown that predators can utilize prey pheromones as kairomones.[8][9]

Experimental Protocols

The study of this compound as a semiochemical relies on a variety of well-established experimental protocols. Below are detailed methodologies for two key techniques: electroantennography and Y-tube olfactometry.

Electroantennography (EAG)

EAG is a technique used to measure the electrical output of an insect's antenna in response to an odor stimulus. It provides a measure of the overall olfactory receptor neuron activity.[10][11][12][13][14]

Protocol:

-

Preparation of the Insect: An adult insect (e.g., a female mosquito) is anesthetized by chilling. The head is excised and mounted onto a holder with wax or conductive gel. A small portion of the tip of one antenna is removed to allow for electrode contact.[11][13]

-

Electrode Placement: A glass capillary reference electrode filled with saline solution is inserted into the back of the head. The recording electrode, also a saline-filled glass capillary, is carefully brought into contact with the cut tip of the antenna.[11][13]

-

Stimulus Preparation: A stock solution of this compound is prepared in a high-purity solvent (e.g., hexane or paraffin oil). Serial dilutions are made to create a range of concentrations. A 10 µL aliquot of each dilution is applied to a small piece of filter paper, which is then inserted into a Pasteur pipette. A solvent-only control is also prepared.

-

Stimulus Delivery and Recording: The antenna is placed in a continuous stream of humidified, charcoal-filtered air. The tip of the stimulus pipette is inserted into a hole in the main air stream tube. A puff of air is passed through the pipette, delivering the odorant to the antenna. The resulting change in electrical potential (the EAG response) is amplified and recorded by a computer.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses are typically normalized by subtracting the response to the solvent control. Dose-response curves can be generated by plotting the EAG amplitude against the logarithm of the stimulus concentration.

Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a behavioral assay used to assess the preference or aversion of an insect to a particular odor.[15][16][17][18][19]

Protocol:

-

Apparatus Setup: A glass Y-shaped tube is used. A stream of purified, humidified air is passed through each arm of the Y-tube. The airflow is regulated to be equal in both arms.

-

Stimulus and Control: In one arm (the "treatment arm"), the air is passed over a source of this compound (e.g., filter paper treated with a solution of the compound). In the other arm (the "control arm"), the air is passed over a filter paper treated only with the solvent.

-

Insect Release: An individual insect is introduced at the base of the Y-tube.

-

Behavioral Observation: The insect is allowed a set amount of time to make a choice, which is defined as moving a certain distance into one of the arms. The arm chosen and the time taken to make the choice are recorded.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A chi-squared test is typically used to determine if there is a statistically significant preference for one arm over the other. A significant preference for the control arm indicates repellency, while a significant preference for the treatment arm indicates attraction.

Signaling and Biosynthetic Pathways

Olfactory Signaling Pathway

The detection of this compound by an insect begins with the binding of the molecule to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed within sensilla on the antenna.[20][21][22][23][24] Insect ORs are ligand-gated ion channels that form a heteromeric complex with a highly conserved co-receptor called Orco. Upon binding of an odorant like this compound, the ion channel opens, leading to a depolarization of the OSN and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect brain for processing.

References

- 1. This compound | C14H28O | CID 75364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Synthesis of methyl ketones by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, 2345-27-9 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Life-History Traits Response to Effects of Fish Predation (Kairomones), Fipronil and 2,4-D on Neotropical Cladoceran Ceriodaphnia silvestrii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polymethylated Myricetin in Trichomes of the Wild Tomato Species Solanum habrochaites and Characterization of Trichome-Specific 3′/5′- and 7/4′-Myricetin O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 10. benchchem.com [benchchem.com]

- 11. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Video: A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Olfactometer – Biogents AG [eu.biogents.com]

- 17. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]

- 18. insectolfactometer.com [insectolfactometer.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Olfactory Response of Insects to 2-Tetradecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The olfactory system of insects is a sophisticated network of sensory neurons and receptors that plays a critical role in their survival, mediating behaviors such as foraging, mating, and oviposition. Understanding how specific volatile organic compounds (VOCs) modulate these behaviors is paramount for the development of novel pest management strategies and other targeted applications. This technical guide provides an in-depth overview of the olfactory response of insects to 2-tetradecanone, a naturally occurring methyl ketone.

While direct quantitative data on the electrophysiological and behavioral responses of insects to this compound are not extensively available in current literature, this guide leverages available data on closely related methyl ketones to provide a comprehensive framework for research and development. This document details the fundamental principles of insect olfaction, presents standardized experimental protocols for quantifying olfactory responses, and summarizes relevant quantitative data. Furthermore, it includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms.

Introduction to Insect Olfaction and this compound

Insects perceive volatile chemical cues through specialized olfactory sensory neurons (OSNs) housed in hair-like structures called sensilla, located primarily on the antennae. The insect olfactory system is characterized by three main families of receptors: Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs). The ORs are the most extensively studied and form heteromeric ligand-gated ion channels, consisting of a variable odorant-binding subunit (OrX) and a highly conserved co-receptor (Orco). The interaction of an odorant with an OrX subunit triggers the opening of the ion channel, leading to the depolarization of the OSN and the generation of an action potential.

This compound (CH₃(CH₂)₁₁COCH₃) is a methyl ketone that has been identified as a semiochemical—a chemical substance that carries a message—for various insect species. Such compounds can act as attractants, repellents, or kairomones (compounds that benefit the receiver but not the emitter). A comprehensive understanding of how this compound is detected and processed by the insect olfactory system is crucial for harnessing its potential in practical applications.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the olfactory response of insects to volatile compounds like this compound.

Electroantennography (EAG)

Electroantennography is a technique used to measure the summed electrical potential from the entire antenna in response to an odorant stimulus. It provides a measure of the overall olfactory sensitivity of an insect to a specific compound.

3.1.1 Materials:

-

Intact insect antenna

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrode holder

-

Saline solution (e.g., Ringer's solution)

-

Amplifier

-

Data acquisition system

-

Odor delivery system (olfactometer)

-

This compound and other test compounds

-

Solvent (e.g., paraffin oil or hexane)

3.1.2 Protocol:

-

Antenna Preparation: An adult insect is immobilized, and one of its antennae is excised at the base. The excised antenna is mounted between two glass capillary electrodes filled with saline solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the basal end.

-

Stimulus Preparation: A solution of this compound is prepared in a suitable solvent at a specific concentration (e.g., 10 µg/µl). A small volume of this solution (e.g., 10 µl) is applied to a filter paper strip.

-

Odor Delivery: The filter paper with the stimulus is placed inside a Pasteur pipette, which is connected to an air stimulus controller. A continuous stream of purified and humidified air is passed over the antenna.

-

Recording: A puff of air carrying the odorant is delivered to the antenna for a short duration (e.g., 0.5 seconds). The resulting change in the electrical potential of the antenna (the EAG response) is amplified, recorded, and measured in millivolts (mV).

-

Controls: A solvent-only control is used to ensure that the observed response is due to the test compound and not the solvent. A standard reference compound is also used to normalize the responses.

-

Data Analysis: The amplitude of the EAG response is measured as the maximum depolarization from the baseline. Responses to different compounds and concentrations are compared to determine the relative sensitivity of the antenna.

Single-Sensillum Recording (SSR)

Single-sensillum recording is a more refined electrophysiological technique that measures the action potentials from individual OSNs housed within a single sensillum. This method allows for the characterization of the response spectrum of specific olfactory receptors.

3.2.1 Materials:

-

Immobilized insect

-

Tungsten microelectrodes

-

Micromanipulators

-

High-magnification microscope

-

Preamplifier and amplifier

-

Data acquisition system with spike-sorting software

-

Odor delivery system

3.2.2 Protocol:

-

Insect Preparation: The insect is immobilized in a pipette tip or with wax, leaving the antennae exposed and accessible.

-

Electrode Placement: A sharp tungsten recording electrode is carefully inserted through the cuticle at the base of a single sensillum to make contact with the sensillum lymph. A reference electrode is inserted into the insect's eye or another part of the body.

-

Stimulus Delivery: Odorant stimuli are delivered as described in the EAG protocol.

-

Recording: The spontaneous and odor-evoked action potentials from the OSNs within the sensillum are recorded.

-

Data Analysis: The firing rate (spikes per second) of the OSN in response to the stimulus is calculated by subtracting the spontaneous firing rate from the firing rate during stimulation. Spike sorting software can be used to distinguish the responses of different neurons within the same sensillum based on spike amplitude.

Two-Choice Olfactometer Assay

This behavioral assay is used to determine the preference of an insect for a specific odor.

3.3.1 Materials:

-

Y-tube or T-tube olfactometer

-

Airflow meter

-

Charcoal filter and humidifier for the air source

-

Test insects

-

This compound and control substance

-

Odor sources (e.g., filter paper in a chamber)

3.3.2 Protocol:

-

Setup: The olfactometer is placed in a controlled environment with uniform lighting and temperature. A constant, clean, and humidified airflow is passed through both arms of the olfactometer.

-

Stimulus and Control: The odor source (filter paper with this compound) is placed in one arm, and a control (filter paper with solvent only) is placed in the other arm.

-

Insect Introduction: A single insect is introduced at the base of the main arm of the olfactometer.

-

Observation: The insect is allowed a set amount of time to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms. The time spent in each arm can also be recorded.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A chi-square test or a similar statistical analysis is used to determine if there is a significant preference for the odorant. A preference index can be calculated as: (Number of insects in treatment arm - Number of insects in control arm) / Total number of insects.

Quantitative Data Presentation

As direct quantitative data for the olfactory response to this compound is limited, this section presents representative electroantennogram (EAG) data for a range of methyl ketones from a study on the red flour beetle, Tribolium castaneum. This data provides a valuable proxy for understanding the potential responses to this compound.

Table 1: Electroantennogram (EAG) Responses of Tribolium castaneum to a Series of Methyl Ketones

| Compound | Chemical Formula | EAG Response (mV ± SE) |

| 2-Pentanone | C₅H₁₀O | 0.45 ± 0.04 |

| 2-Hexanone | C₆H₁₂O | 0.58 ± 0.05 |

| 2-Heptanone | C₇H₁₄O | 0.72 ± 0.06 |

| 2-Octanone | C₈H₁₆O | 0.65 ± 0.05 |

| 2-Nonanone | C₉H₁₈O | 0.51 ± 0.04 |

| 2-Decanone | C₁₀H₂₀O | 0.42 ± 0.03 |

| 2-Undecanone | C₁₁H₂₂O | 0.35 ± 0.03 |

Data adapted from a study on the olfactory responses of Tribolium castaneum. The responses are presented as the mean voltage change (mV) with the standard error (SE).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows described in this guide.

Caption: Generalized insect olfactory signaling pathway for odorant detection.

Caption: Experimental workflow for Electroantennography (EAG).

Caption: Experimental workflow for a two-choice olfactometer assay.

Conclusion

This technical guide provides a foundational understanding of the olfactory responses of insects to this compound, acknowledging the current limitations in directly available quantitative data. The detailed experimental protocols for electroantennography, single-sensillum recording, and two-choice olfactometer assays offer a robust framework for researchers to conduct their own investigations into this and other semiochemicals. The provided quantitative data for related methyl ketones serves as a valuable reference point for hypothesis generation and experimental design. The visualized signaling pathway and experimental workflows further clarify the complex processes involved in insect olfaction. Continued research in this area, particularly the generation of specific data for this compound across a range of insect species, will be instrumental in advancing our ability to modulate insect behavior for applications in agriculture, public health, and beyond.

The Biosynthesis of 2-Tetradecanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tetradecanone, a C14 methyl ketone, is a naturally occurring compound found in various plants and insects, where it can act as a signaling molecule or defense compound. Its biosynthesis is intrinsically linked to fatty acid metabolism. This technical guide delineates the core biosynthetic pathways of this compound, detailing the enzymatic steps, relevant quantitative data from homologous systems, and key experimental protocols. The primary route to this compound involves the formation of its C15 fatty acid precursor, pentadecanoic acid, followed by a series of enzymatic reactions analogous to those established for other methyl ketones. Two principal pathways are presented: the incomplete beta-oxidation pathway and a specialized two-enzyme system. This document aims to provide a thorough understanding of this compound biosynthesis for researchers in natural product synthesis, metabolic engineering, and drug development.

Introduction

This compound is a saturated methyl ketone with the chemical formula C₁₄H₂₈O. It has been identified in various natural sources, including plants like hops (Humulus lupulus) and mioga ginger (Zingiber mioga), and as a pheromone component in certain insects. The biosynthesis of methyl ketones is a fascinating offshoot of primary fatty acid metabolism, providing a clear example of how fundamental metabolic pathways can be adapted to produce specialized secondary metabolites. Understanding these pathways is crucial for applications ranging from the synthetic biology of flavor and fragrance compounds to the development of novel pest control strategies.

This guide will focus on the de novo biosynthesis of this compound, which logically begins with the synthesis of its immediate fatty acid precursor.

Precursor Biosynthesis: The Formation of Pentadecanoic Acid (C15:0)

The biosynthesis of this compound (a C14 ketone) necessitates a C15 precursor, pentadecanoic acid. Unlike the more common even-chain fatty acids which are synthesized from acetyl-CoA, odd-chain fatty acids are initiated with propionyl-CoA.[1][2]

The overall process of odd-chain fatty acid synthesis follows the canonical steps of fatty acid biosynthesis, with the key difference being the initial priming molecule.

Key Steps in Pentadecanoic Acid Biosynthesis:

-

Initiation: The synthesis is initiated by the condensation of propionyl-CoA with malonyl-CoA, catalyzed by β-ketoacyl-ACP synthase III (FabH).

-

Elongation: A series of condensation, reduction, and dehydration reactions, catalyzed by the fatty acid synthase (FAS) complex, elongates the acyl chain by two carbons in each cycle using malonyl-CoA as the donor of two-carbon units.

-

Termination: The elongation cycle is terminated by the action of an acyl-ACP thioesterase, which hydrolyzes the C15:0-ACP to release free pentadecanoic acid.

The availability of propionyl-CoA is often the limiting factor for odd-chain fatty acid production.[1] In engineered microorganisms, various pathways can be introduced or enhanced to increase the intracellular pool of propionyl-CoA, such as the citramalate/2-ketobutyrate pathway or the degradation of amino acids like isoleucine and valine.[3] In some engineered E. coli strains, the overexpression of the threonine biosynthesis pathway has been shown to increase the production of odd-chain fatty acids, with pentadecanoic acid being the predominant product.[3]

Core Biosynthetic Pathways of this compound

Once pentadecanoic acid is synthesized, it can be channeled into pathways leading to the formation of this compound. Two primary pathways have been elucidated for methyl ketone biosynthesis in nature.

Pathway 1: Incomplete Beta-Oxidation

This pathway is predominantly observed in fungi and involves a modification of the standard fatty acid beta-oxidation cycle.

Key Steps:

-

Activation: Pentadecanoic acid is activated to pentadecanoyl-CoA by an acyl-CoA synthetase.

-

Oxidation: Pentadecanoyl-CoA enters the beta-oxidation cycle. The first step is the oxidation of pentadecanoyl-CoA to trans-2-pentadecenoyl-CoA, catalyzed by an acyl-CoA oxidase or dehydrogenase.

-

Hydration: trans-2-Pentadecenoyl-CoA is hydrated to 3-hydroxypentadecanoyl-CoA by an enoyl-CoA hydratase.

-

Oxidation: 3-Hydroxypentadecanoyl-CoA is oxidized to 3-ketopentadecanoyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase. The enzymes for steps 3 and 4 are often part of a multifunctional enzyme, such as FadB in E. coli.

-

Hydrolysis: Instead of the usual thiolytic cleavage by a thiolase (like FadA in E. coli), the beta-oxidation is "incomplete". A thioesterase, such as FadM in E. coli, hydrolyzes the 3-ketopentadecanoyl-CoA to release the free 3-ketopentadecanoic acid.

-

Decarboxylation: The resulting β-keto acid, 3-ketopentadecanoic acid, is unstable and can undergo spontaneous or enzyme-catalyzed decarboxylation to yield this compound.

Pathway 2: The Plant Two-Enzyme System

A more direct pathway has been characterized in the wild tomato Solanum habrochaites, which produces high levels of C11 and C13 methyl ketones. This pathway diverts intermediates directly from fatty acid synthesis.

Key Steps:

-

Thioester Hydrolysis: An intermediate of pentadecanoic acid synthesis, 3-ketopentadecanoyl-ACP, is hydrolyzed by a specialized thioesterase known as Methyl Ketone Synthase 2 (MKS2). This releases the free β-keto acid, 3-ketopentadecanoic acid.

-

Decarboxylation: The released 3-ketopentadecanoic acid is then decarboxylated by a 3-ketoacid decarboxylase, Methyl Ketone Synthase 1 (MKS1), to produce this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is limited in the literature. However, data from studies on the metabolic engineering of other methyl ketones provide valuable insights into the potential yields and efficiencies of these pathways.

| Organism | Engineering Strategy | Product(s) | Titer (mg/L) | Reference |

| Escherichia coli | Overexpression of acyl-CoA oxidase, FadB, and FadM; deletion of fadA | C11, C13, C15 methyl ketones | ~380 | (Goh et al., 2012) |

| Escherichia coli | Further optimization of the above strain | C11, C13, C15 methyl ketones | >1500 | (Goh et al., 2014) |

| Yarrowia lipolytica | Deletion of pot1 (peroxisomal thiolase) | C13-C23 methyl ketones | - | (Hanko et al., 2018)[4] |

| Yarrowia lipolytica | Overexpression of bacterial methyl ketone pathway | Saturated methyl ketones | 151.5 | (Hanko et al., 2018)[4] |

| Yarrowia lipolytica | Optimized bioreactor cultivation | Total methyl ketones | 314.8 | (Hanko et al., 2018)[4] |

| Escherichia coli | Expression of S. habrochaites MKS1 and MKS2 | 2-nonanone, 2-undecanone, 2-tridecanone | ~6 | (Goh et al., 2012) |

| Escherichia coli | Further metabolic engineering with MKS1/MKS2 | 2-nonanone, 2-undecanone, 2-tridecanone | ~500 | (Goh et al., 2012) |

Experimental Protocols

The following are generalized protocols for key experiments in the study of this compound biosynthesis, adapted from studies on other methyl ketones.

In Vivo Production and Extraction of Methyl Ketones from Engineered Microbes

This protocol is adapted from the work of Goh et al. (2012) for E. coli.

Experimental Workflow:

Methodology:

-

Strain Cultivation: Engineered E. coli strains are grown in a suitable medium (e.g., LB or M9 minimal medium) supplemented with antibiotics for plasmid maintenance.

-

Induction of Gene Expression: At mid-log phase (OD₆₀₀ ≈ 0.4-0.6), the expression of the biosynthetic pathway genes is induced, for example, with Isopropyl β-D-1-thiogalactopyranoside (IPTG) for lac-inducible promoters.

-

Production Phase: The cultures are incubated for 24-72 hours at an appropriate temperature (e.g., 30°C) with shaking. To facilitate product recovery and reduce potential toxicity, an organic overlay (e.g., with decane or dodecane) can be added to the culture to sequester the produced methyl ketones.

-

Extraction: The culture (or the organic overlay) is harvested. For extraction from the whole culture, an equal volume of an organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., 2-dodecanone) is added. The mixture is vortexed vigorously and then centrifuged to separate the phases.

-

Analysis: The organic phase is collected, dried (e.g., with anhydrous sodium sulfate), and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound.

In Vitro Enzyme Assays for Thioesterase and Decarboxylase Activity

Thioesterase (MKS2 or FadM) Assay:

-

Substrate Synthesis: The substrate, 3-ketopentadecanoyl-ACP or 3-ketopentadecanoyl-CoA, needs to be synthesized. This can be achieved through chemical synthesis or enzymatic methods.

-

Reaction Mixture: A typical reaction mixture would contain a buffer (e.g., Tris-HCl, pH 7.5), the purified thioesterase enzyme, and the substrate.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Quenching and Analysis: The reaction is stopped (e.g., by adding acid). The release of the free fatty acid can be monitored by various methods, including HPLC or by derivatization followed by GC-MS.

Decarboxylase (MKS1) Assay:

-

Substrate: The substrate is 3-ketopentadecanoic acid.

-

Reaction Mixture: The reaction mixture contains a suitable buffer, the purified MKS1 enzyme, and the substrate.

-

Incubation: The reaction is incubated, and the production of this compound is monitored over time.

-

Analysis: The reaction mixture can be extracted with an organic solvent and analyzed by GC-MS to quantify the this compound produced.

Conclusion

The biosynthesis of this compound is a specialized branch of fatty acid metabolism. The primary route involves the synthesis of the C15 precursor, pentadecanoic acid, from propionyl-CoA. Subsequently, two main pathways can lead to the formation of this compound: an incomplete beta-oxidation pathway and a two-enzyme system involving a thioesterase and a decarboxylase. While direct experimental data for this compound is not abundant, a robust understanding can be extrapolated from studies on other methyl ketones. The information and protocols provided in this guide offer a solid foundation for researchers interested in the natural and engineered production of this and other methyl ketones. Future research should focus on identifying and characterizing the specific enzymes responsible for this compound biosynthesis in its natural producers and on elucidating the substrate specificities of the known methyl ketone synthases with odd-chain-length precursors.

References

- 1. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 3. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

An In-depth Technical Guide on the Physical Properties of 2-Tetradecanone

This guide provides a comprehensive overview of the key physical properties of 2-Tetradecanone, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Core Physical Properties

This compound, also known as methyl dodecyl ketone, is a saturated ketone with the chemical formula C₁₄H₂₈O. Its physical state at ambient temperature is typically a solid. The transition between its solid and liquid states, and subsequently to its gaseous state, is defined by its melting and boiling points, respectively. These properties are critical for its handling, storage, and application in various scientific and industrial processes.

Quantitative Data Summary

The melting and boiling points of this compound have been determined and are summarized in the table below. The data is compiled from various chemical databases and literature sources.

| Physical Property | Value | Conditions |

| Melting Point | 33 - 34 °C | Not specified |

| 35.5 °C | Not specified | |

| Boiling Point | 279 - 280 °C | @ 760 mm Hg |

| 148 °C | @ 0.8 mm Hg |

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are not explicitly detailed in the referenced public sources. However, standard analytical methods are typically employed for such measurements.

-

Melting Point Determination: The melting point of a solid compound like this compound is generally determined using a capillary melting point apparatus. In this method, a small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.

-

Boiling Point Determination: The boiling point is typically measured at a specific pressure, often atmospheric pressure (760 mm Hg). For this, the substance is heated, and the temperature at which its vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point. For substances that may decompose at their atmospheric boiling point, a reduced pressure (vacuum) distillation can be used to determine the boiling point at a lower temperature.

Logical Relationships

The physical state of this compound is directly dependent on its temperature, as illustrated in the following diagram.

A Technical Guide to the Solubility of 2-Tetradecanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-tetradecanone, a long-chain aliphatic ketone, in various organic solvents. While specific quantitative data for this compound is limited in publicly available literature, this document compiles relevant information on its general solubility characteristics, provides quantitative data for structurally similar ketones, and details a robust experimental protocol for determining its solubility. This information is critical for applications in pharmaceuticals, flavorings, and fragrances where this compound is utilized.[1]

Core Concepts in Solubility of Ketones

The solubility of ketones in organic solvents is governed by the principle of "like dissolves like." this compound, with its long hydrocarbon chain, is a predominantly non-polar molecule.[2] Consequently, it exhibits high solubility in non-polar organic solvents. The polarity of the carbonyl group (C=O) allows for some interaction with polar solvents, but the influence of the long alkyl chain dominates its solubility profile. As the carbon chain length of ketones increases, their solubility in polar solvents like water decreases significantly.[2][3] Generally, all aldehydes and ketones are soluble in organic solvents.[3]

Quantitative Solubility Data of Structurally Similar Ketones

To provide a reasonable estimation of the solubility of this compound, the following table summarizes the quantitative solubility data for 2-nonanone, 2-tridecanone, and 2-nonadecanone in a range of common organic solvents. This data is extracted from "Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents" and is presented as grams of ketone per 100 grams of solvent at various temperatures.[4]

| Solvent | Temperature (°C) | 2-Nonanone ( g/100g ) | 2-Tridecanone ( g/100g ) | 2-Nonadecanone ( g/100g ) |

| Acetone | 20 | Miscible | 135 | 1.8 |

| 0 | Miscible | 23 | 0.3 | |

| -20 | Miscible | 6.5 | - | |

| n-Butanol | 20 | Miscible | Miscible | 10.5 |

| 0 | Miscible | Miscible | 1.8 | |

| -20 | Miscible | 100 | - | |

| Benzene | 20 | Miscible | Miscible | 110 |

| 0 | Miscible | Miscible | 18 | |

| Carbon Tetrachloride | 20 | Miscible | Miscible | 105 |

| 0 | Miscible | Miscible | 15 | |

| Ethyl Acetate | 20 | Miscible | Miscible | 18 |

| 0 | Miscible | 130 | 2.0 | |

| n-Heptane | 20 | Miscible | Miscible | 20 |

| 0 | Miscible | 100 | 2.5 | |

| Methanol | 20 | Miscible | 12 | 0.1 |

| 0 | 110 | 1.5 | - |

Data adapted from Hoerr, C. W., Reck, R. A., & Harwood, H. J. (1955). Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents. The Journal of Organic Chemistry, 20(5), 454–462.[4]

Based on this data, it can be inferred that this compound will exhibit high solubility, likely being miscible, in solvents like acetone, n-butanol, benzene, carbon tetrachloride, ethyl acetate, and n-heptane at room temperature. Its solubility in methanol will be considerably lower.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a long-chain ketone like this compound in an organic solvent, adapted from the procedures described in the cited literature.[4]

Objective: To determine the temperature at which a known concentration of this compound completely dissolves in a specific organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Sealed glass tubes

-

Constant temperature baths

-

Calibrated thermometers

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent directly into a sealable glass tube.

-

Sealing: Securely seal the tube to prevent any loss of solvent due to evaporation, especially when heating.

-

Dissolution: Place the sealed tube in a constant temperature bath. Gradually increase the temperature of the bath while continuously observing the contents of the tube.

-

Equilibrium: Vigorously agitate the tube at each temperature increment to ensure the system reaches equilibrium.

-

Determination of Solution Temperature: The solution temperature is recorded as the temperature at which the last crystal of this compound dissolves completely, resulting in a clear, homogeneous solution.

-

Reproducibility: To ensure accuracy, the process should be repeated by allowing the solution to cool and observing the temperature at which crystals reappear. The solution temperature should be reproducible within a narrow range (e.g., ±0.1°C).[4]

-

Data Collection: Repeat this procedure for a range of concentrations of this compound in the solvent to construct a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Signaling Pathway of Solubility Factors

The solubility of a compound is influenced by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates the key relationships.

Caption: Factors influencing the solubility of this compound.

References

Spectral Analysis of 2-Tetradecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-tetradecanone, a long-chain methyl ketone. The document presents key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for the identification, characterization, and quality control of this compound in research and development settings.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O (C2) | 209.2 |

| CH₃ (C1) | 29.8 |

| CH₂ (C3) | 43.8 |

| CH₂ (C4-C11) | 29.7, 29.6, 29.5, 29.3, 24.0 |

| CH₂ (C12) | 31.9 |

| CH₃ (C13) | 22.7 |

| CH₃ (C14) | 14.1 |

Data sourced from SpectraBase and PubChem.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic functional groups present in this compound.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O | Stretch | ~1715 - 1720 |

| C-H (alkane) | Stretch | ~2850 - 2960 |

| CH₂ | Bend | ~1465 |

| CH₃ | Bend | ~1375 |

Characteristic absorption ranges for ketones.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of this compound. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[2]

| m/z | Relative Intensity (%) | Plausible Fragment |

| 212 | Low | [M]⁺ (Molecular Ion) |

| 197 | Moderate | [M - CH₃]⁺ |

| 155 | Moderate | [M - C₄H₉]⁺ |

| 113 | Moderate | [C₈H₁₇]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 58 | Very High | [CH₃C(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 43 | High | [CH₃CO]⁺ (Acylium ion) |

Major peaks observed in the GC-MS spectrum.[2]

Experimental Protocols

While specific, detailed protocols for the publicly available spectra are not fully disclosed, the following represents standard methodologies for the spectral analysis of a long-chain ketone like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a Varian CFT-20.[1]

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

Relaxation Delay: A sufficient delay between pulses (e.g., 2-5 seconds) is employed to ensure accurate signal integration, although for routine identification, this may be shortened.

-

Number of Scans: Due to the low natural abundance of ¹³C, a large number of scans (from hundreds to thousands) are typically accumulated to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound (melting point ~33-35°C), the Attenuated Total Reflectance (ATR) or melt capillary cell technique is commonly used.[2]

-

ATR: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.

-

Melt: The sample is melted onto a salt plate (e.g., NaCl or KBr) to form a thin film.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty accessory is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) for separation from any potential impurities. A dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC.

-

Gas Chromatography (GC) Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating long-chain ketones.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. For example, an initial temperature of 50°C held for 1 minute, then ramped to 250°C at a rate of 10°C/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Instrumentation: A common instrument for this type of analysis is a quadrupole mass spectrometer, such as a HITACHI M-80B.[2]

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation.

-

Mass Analyzer: The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.

-

Visualized Pathways and Workflows

The following diagrams illustrate logical relationships and workflows relevant to this compound.

References

The Scent of Attraction: A Technical Guide to the Discovery and Analysis of 2-Tetradecanone as a Pheromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and analysis of 2-tetradecanone as a significant insect pheromone. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the methodologies and scientific principles underlying this area of chemical ecology. This document outlines the identification of this compound as the primary female sex pheromone of the scarab beetle, Hoplia equina, and presents detailed experimental protocols, quantitative data from key studies, and plausible biosynthetic and signaling pathways. The guide aims to serve as a practical resource for the study of semiochemicals and the development of novel pest management strategies.

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, and foraging. Pheromones, as specific chemical signals, play a pivotal role in intraspecific communication. The identification and synthesis of these compounds have opened new avenues for environmentally benign pest control through strategies like mating disruption and mass trapping.

This guide focuses on this compound, a methyl ketone identified as a potent sex pheromone in various insect species, most notably the scarab beetle Hoplia equina, a pest of cranberry crops.[1][2][3] We will delve into the scientific journey of its discovery, from the initial collection of volatile cues to the rigorous behavioral assays that confirmed its function. Furthermore, this document will provide detailed, actionable protocols for key experimental procedures and present the current understanding of the biochemical and neurological processes that govern its production and perception.

Identification and Characterization of this compound in Hoplia equina

The identification of this compound as the female-produced sex pheromone of Hoplia equina serves as a case study in the methodologies of pheromone discovery.[1][2][3]

Volatile Collection and Analysis

The initial step in pheromone identification involves the collection of airborne volatile compounds released by the insect.

Experimental Workflow: Volatile Collection and Analysis

Caption: Workflow for the collection and identification of this compound.

In the study of H. equina, airborne volatiles were collected from virgin females.[1][3] These collected compounds were then analyzed using Gas Chromatography-Electroantennography (GC-EAD), a powerful technique that couples the separation capabilities of GC with the sensitivity of an insect's antenna as a biological detector. Male H. equina antennae showed a significant response to a specific compound, which was subsequently identified as this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Behavioral Assays

While GC-EAD can identify compounds that elicit an antennal response, behavioral assays are crucial to confirm the pheromonal activity of a candidate compound.

Experimental Workflow: Field Trapping Assay

Caption: Workflow for behavioral validation of this compound's attractiveness.

Field trapping experiments were conducted using traps baited with synthetic this compound. These traps captured significantly more male H. equina beetles than control traps, confirming its role as a potent attractant.[1][3] Further studies investigated the optimal pheromone load and trap design for maximizing capture rates.

Quantitative Data

The following tables summarize the key quantitative findings from field studies on this compound's effectiveness in trapping Hoplia equina.

Table 1: Effect of Pheromone Load on Male Hoplia equina Capture

| Pheromone Load (µg) | Mean Male Beetles Captured (± SE) |

| 0 (Control) | 2.5 ± 1.1 a |

| 100 | 25.3 ± 4.5 b |

| 300 | 48.7 ± 7.2 c |

| 600 | 61.8 ± 8.9 c |

| 1000 | 65.2 ± 9.5 c |

| Data adapted from field trapping studies. Means followed by the same letter are not significantly different. |

Table 2: Relative Abundance of EAD-Active Compounds in Female Hoplia equina Volatiles

| Compound | Relative Percentage (%) |

| Nonanal | 5.2 |

| Decanal | 10.5 |

| Dodecanal | 3.1 |

| 2-Dodecanone | 2.8 |

| 2-Tridecanone | 15.6 |

| This compound | 58.3 |

| 2-Pentadecanone | 4.5 |

| Data from GC-MS analysis of female volatile collections. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and validation of this compound as a pheromone.

Protocol for Volatile Collection from Insects

This protocol describes a general method for collecting airborne volatiles from insects, adaptable for species like Hoplia equina.

Materials:

-

Glass aeration chamber

-

Source of purified, humidified air

-

Flowmeter

-

Adsorbent trap (e.g., glass tube with Porapak Q or SPME fiber)

-

Vacuum pump

-

Virgin female insects

Procedure:

-

Place a cohort of virgin female insects into the glass aeration chamber.

-

Pass a gentle stream of purified, humidified air (e.g., 100 mL/min) over the insects.

-

Draw the air out of the chamber through the adsorbent trap using a vacuum pump. The volatiles will be captured on the adsorbent material.

-

Collect volatiles for a set period (e.g., 24 hours) corresponding to the insect's peak activity period.

-

After collection, elute the trapped compounds from the adsorbent using a small volume of a high-purity solvent (e.g., hexane or dichloromethane).

-

Concentrate the eluate under a gentle stream of nitrogen before analysis.

Protocol for Gas Chromatography-Electroantennography (GC-EAD)

This protocol outlines the procedure for identifying biologically active compounds from an insect volatile extract.

Materials:

-

Gas chromatograph with a flame ionization detector (FID) and an effluent splitter

-

Electroantennography (EAG) system (micromanipulators, electrodes, amplifier)

-

Insect antenna (from a male of the species of interest)

-

Ringer's solution

-

Volatile extract

Procedure:

-

Prepare the insect antenna by excising it and mounting it between two electrodes filled with Ringer's solution.

-

Connect the electrodes to the EAG amplifier.

-

Inject the volatile extract into the GC. The effluent from the GC column is split, with one portion going to the FID and the other being directed over the prepared antenna.

-

Record both the FID signal and the EAG response (depolarization of the antenna) simultaneously.

-

Peaks in the FID chromatogram that correspond to a simultaneous deflection in the EAG recording indicate compounds that are detected by the insect's antenna.

-

These EAD-active peaks can then be identified using GC-MS.

Protocol for Field Trapping Bioassay

This protocol details the setup for a field experiment to test the attractiveness of a synthetic pheromone.

Materials:

-

Insect traps (e.g., bucket traps, sticky traps)

-

Lures (e.g., rubber septa)

-

Synthetic this compound

-

Solvent (e.g., hexane)

-

Control lures (solvent only)

-

Randomized block experimental design layout for the field site

Procedure:

-

Prepare the pheromone lures by loading them with a specific dose of synthetic this compound dissolved in a solvent. Prepare control lures with solvent only.

-

Deploy the traps in the field according to a randomized block design to minimize spatial effects. Traps should be placed at a distance from each other to avoid interference.

-

Check the traps at regular intervals (e.g., daily or weekly) and record the number of target insects captured in each trap.

-

At the end of the experimental period, collect all the data.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference in capture rates between the pheromone-baited traps and the control traps.

Biosynthesis and Signaling Pathways

The precise biochemical and neurological pathways for this compound in Hoplia equina have not been fully elucidated. However, based on current knowledge of insect biochemistry and neurophysiology, plausible pathways can be proposed.

Proposed Biosynthesis of this compound

Methyl ketones in insects are generally believed to be derived from fatty acid metabolism. The biosynthesis of this compound likely involves the modification of a C14 fatty acid precursor.

Proposed Biosynthetic Pathway of this compound

Caption: A plausible biosynthetic pathway for this compound from a fatty acid precursor.

Proposed Olfactory Signaling Pathway

The detection of pheromones in insects is a complex process that begins with the binding of the pheromone molecule to receptors on olfactory sensory neurons (OSNs) located in the antennae. For ketones, it is hypothesized that Ionotropic Receptors (IRs) are involved in their detection.

Proposed Olfactory Signaling Pathway for this compound

Caption: A proposed olfactory signaling pathway for this compound in insects.

Conclusion

The discovery of this compound as a key pheromone in Hoplia equina exemplifies the systematic approach required in chemical ecology research. This guide has provided a detailed overview of the processes involved, from initial identification to behavioral validation and the underlying biological pathways. The presented protocols and data serve as a valuable resource for researchers aiming to explore the vast and complex world of insect chemical communication. A thorough understanding of these mechanisms is not only of academic interest but also holds significant potential for the development of innovative and sustainable pest management solutions, ultimately contributing to agricultural productivity and environmental health.

References

Methodological & Application

Synthesis of 2-Tetradecanone for Research Applications

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Tetradecanone, a saturated methyl ketone, is a molecule of significant interest in various research fields. It has been identified as a key component of insect pheromones and is found in the essential oils of certain plants, suggesting its role in chemical ecology.[1][2] Its long alkyl chain also makes it a valuable intermediate in the synthesis of more complex molecules for materials science and drug discovery.

This document provides detailed protocols for the chemical synthesis of this compound via three distinct and common methods: Wacker-Tsuji oxidation of a terminal alkene, Grignard reaction followed by oxidation, and oxidation of the corresponding secondary alcohol. Each method's advantages and disadvantages are discussed, and quantitative data are provided to aid researchers in selecting the most suitable method for their specific application.

Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Advantages | Disadvantages |

| Wacker-Tsuji Oxidation | 1-Tetradecene | PdCl₂, Fe(III) citrate, O₂ | 24 hours | 84 | >95 | High yield, direct conversion of an alkene. | Requires a palladium catalyst and an oxygen atmosphere. |

| Grignard Reaction & Oxidation | Tridecanal | CH₃MgBr, Pyridinium chlorochromate (PCC) | ~6-8 hours | ~70-80 (overall) | >95 | Readily available starting materials, versatile reaction. | Two-step process, Grignard reagents are moisture-sensitive. |

| Direct Oxidation of 2-Tetradecanol | 2-Tetradecanol | Pyridinium chlorochromate (PCC) | 2-4 hours | ~85-95 | >95 | High yield, simple procedure. | Requires the precursor alcohol. |

Experimental Protocols

Method 1: Wacker-Tsuji Oxidation of 1-Tetradecene

This method directly converts the terminal alkene, 1-tetradecene, into the corresponding methyl ketone, this compound, using a palladium-iron catalyst system and molecular oxygen as the terminal oxidant.[1]

Materials:

-

1-Tetradecene (C₁₄H₂₈)[3]

-

Palladium(II) chloride (PdCl₂)

-

Iron(III) citrate hydrate (Fe(III) citrate·nH₂O)

-

1,2-Dimethoxyethane (DME)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a reaction vessel, add PdCl₂ (3 mol %) and Fe(III) citrate·nH₂O (5 mol %).

-

Add a mixture of 1,2-dimethoxyethane and water as the solvent.

-

Stir the mixture under an atmosphere of oxygen (1 atm).

-

Slowly add 1-tetradecene (1.0 equivalent) to the reaction mixture over 23 hours using a syringe pump.

-

After the addition is complete, continue stirring for an additional hour.

-

Upon completion, quench the reaction and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a white solid.[1]

Expected Yield: 84%[1]

Method 2: Grignard Reaction of Tridecanal with Methylmagnesium Bromide and Subsequent Oxidation

This two-step synthesis first involves the nucleophilic addition of a methyl group to tridecanal to form the secondary alcohol, 2-tetradecanol. The alcohol is then oxidized to the target ketone, this compound.

Step 2a: Synthesis of 2-Tetradecanol via Grignard Reaction

Materials:

-

Tridecanal (C₁₃H₂₆O)

-

Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon), place a solution of tridecanal in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add methylmagnesium bromide (1.1 equivalents) from the dropping funnel to the stirred solution of tridecanal.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain crude 2-tetradecanol, which can be used in the next step without further purification.

Step 2b: Oxidation of 2-Tetradecanol to this compound

Materials:

-

Crude 2-tetradecanol from Step 2a

-

Celite®

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask, suspend pyridinium chlorochromate (1.2 equivalents) and Celite® in anhydrous dichloromethane.[6]

-

To this suspension, add a solution of crude 2-tetradecanol in anhydrous dichloromethane in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to yield pure this compound.

Expected Overall Yield: Approximately 70-80% over two steps.

Method 3: Direct Oxidation of 2-Tetradecanol

This protocol is suitable for researchers who have access to the precursor, 2-tetradecanol.

Materials:

-

2-Tetradecanol (C₁₄H₃₀O)

-

Celite®

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Follow the procedure outlined in Step 2b of Method 2, starting with pure 2-tetradecanol.

Expected Yield: 85-95%

Visualizations

Caption: Workflow of the three synthetic routes to this compound.

Caption: Pheromonal communication pathway in Hoplia equina.

Caption: Biosynthesis of this compound in plants.

References

- 1. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the female-produced sex pheromone of the scarab beetle, Hoplia equina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Tetradecene | C14H28 | CID 14260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for the Purification of High-Purity 2-Tetradecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecanone, a long-chain methyl ketone, finds applications in various fields, including as a fragrance ingredient, a solvent, and potentially as a starting material or intermediate in the synthesis of more complex molecules for pharmaceutical and research purposes.[][2] The purity of this compound is critical for these applications to ensure product quality, safety, and consistency in research outcomes. This document provides detailed application notes and protocols for the purification of this compound to high purity using three common laboratory techniques: fractional distillation under reduced pressure, recrystallization, and preparative high-performance liquid chromatography (HPLC). Additionally, methods for assessing the purity of the final product are described.

Physical and Chemical Properties of this compound